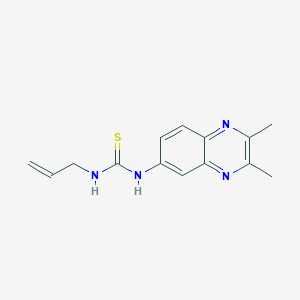

N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea

Description

N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea is a thiourea derivative characterized by a quinoxaline core substituted with methyl groups at positions 2 and 3, and an allyl-thiourea moiety at position 4. The quinoxaline scaffold is known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets, while the thiourea group (-NH-CS-NH-) provides hydrogen-bonding capabilities.

Properties

IUPAC Name |

1-(2,3-dimethylquinoxalin-6-yl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4S/c1-4-7-15-14(19)18-11-5-6-12-13(8-11)17-10(3)9(2)16-12/h4-6,8H,1,7H2,2-3H3,(H2,15,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEYLQJEVNWXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea typically involves the reaction of 2,3-dimethylquinoxaline with allyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.

Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-allyl-N’-(2,3-dimethyl-6-quinoxalinyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoxaline ring and thiourea moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Anti-Parasitic Thiourea Derivatives

highlights 1-acyl-3-(2'-aminophenyl)thiourea derivatives, such as compound 5h (1-(2'-furanyl)acyl-3-(2'-aminophenyl)thiourea), which exhibited 89.4% deparasitization against Nippostrongylus brazilliensis in rats at 10 mg/kg. Key comparisons include:

- Substituent Effects: The target compound replaces the acyl and aminophenyl groups with an allyl and dimethylquinoxalinyl moiety. The quinoxaline’s planar structure may improve DNA/RNA intercalation, whereas the allyl group could increase metabolic stability compared to the furanyl-acyl chain in 5h .

- Activity Profile: While 5h targets intestinal nematodes, the dimethylquinoxaline in the target compound may shift activity toward other parasites or mechanisms, as quinoxaline derivatives often exhibit broad-spectrum antimicrobial effects .

Anticancer Thiourea Derivatives

discusses N-benzoyl-N'-phenylthiourea derivatives as EGFR inhibitors. Key distinctions include:

- Electronic Properties: The electron-withdrawing methyl groups on the quinoxaline core may reduce electron density compared to benzoyl substituents, altering binding affinity to kinase domains .

Structural Analogues with Quinoxaline Cores

- 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (): This compound features thiophene substituents, which enhance π-conjugation and redox activity. In contrast, the target compound’s methyl groups may sterically hinder interactions but improve solubility .

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide (): The diphenylquinoxaline backbone increases hydrophobicity, whereas the dimethyl substitution in the target compound balances lipophilicity and steric effects.

Biological Activity

N-allyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiourea moiety linked to a quinoxaline derivative, which contributes to its biological activity. The structural formula can be summarized as follows:

- Chemical Formula : C₁₁H₁₄N₄S

- Molecular Weight : 246.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, which may lead to reduced proliferation of cancer cells and microbial organisms.

- Receptor Binding : It has been suggested that the compound binds to certain receptors, altering their activity and potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties:

- Antibacterial : Studies indicate that the compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research has demonstrated promising anticancer effects, particularly against melanoma and cervical cancer cell lines:

- Growth Inhibition : The compound showed a growth inhibition rate of approximately 55.75% against the MALME-M melanoma cell line at a concentration of 10 µM.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MALME-M | 10 |

| HeLa | 0.126 |

| SMMC-7721 | 0.071 |

Antifungal Activity

Preliminary studies suggest potential antifungal properties, although further research is needed to quantify this activity accurately.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinoxaline or thiourea moieties can significantly influence the biological activity:

- Substituent Effects : Electron-withdrawing groups on the aromatic ring enhance activity, while electron-donating groups tend to reduce it.

- Linker Variations : Alterations in the linker between the thiourea and quinoxaline can affect binding affinity and overall efficacy.

Case Studies

- Anticancer Effects :

- A study evaluated this compound against a panel of 60 cancer cell lines, revealing selective toxicity towards certain types while sparing normal cells.

- Antimicrobial Efficacy :

- In vitro tests demonstrated effective inhibition of bacterial growth in clinical isolates, suggesting potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.